2,4,6-Tribromophenyl isothiocyanate

説明

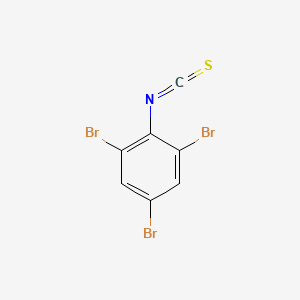

Structure

3D Structure

特性

IUPAC Name |

1,3,5-tribromo-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYYDRJUIUJDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=C=S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334194 | |

| Record name | 2,4,6-Tribromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22134-11-8 | |

| Record name | 2,4,6-Tribromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22134-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Isothiocyanate Chemistry

2,4,6-Tribromophenyl (B11824935) isothiocyanate belongs to the class of halogenated aryl isothiocyanates. The defining features of this molecule are the presence of an isothiocyanate (-N=C=S) group and three bromine atoms attached to a phenyl ring. The bromine atoms are powerful electron-withdrawing groups, which significantly influence the electronic properties of the aromatic system and the reactivity of the isothiocyanate moiety. Furthermore, the placement of bromine atoms at the ortho- (2,6) and para- (4) positions creates a sterically hindered environment around the functional group.

This heavy halogenation and steric bulk set it apart from simpler analogs like phenyl isothiocyanate. In the broader context of halogenated isothiocyanates, the number and position of halogen atoms can dramatically alter the compound's electrophilicity, stability, and reaction pathways. For instance, electron-withdrawing groups on the phenyl ring are known to increase the reactivity of the isothiocyanate carbon towards nucleophiles. Therefore, 2,4,6-Tribromophenyl isothiocyanate is expected to be a highly reactive electrophile, a property that could be exploited in various chemical transformations.

Significance of the Isothiocyanate Functional Group in Synthetic and Mechanistic Studies

The isothiocyanate functional group is a versatile and highly reactive moiety in organic chemistry. Current time information in Washington, DC, US. It is a heterocumulene, characterized by the linear -N=C=S arrangement, and it serves as a powerful electrophile, readily reacting with a wide range of nucleophiles. weikeqi-biotech.com This reactivity is central to its utility in synthetic chemistry.

Primary and secondary amines, for example, react with isothiocyanates to form thiourea (B124793) derivatives, a fundamental transformation in the synthesis of various heterocyclic compounds and molecules with biological significance. weikeqi-biotech.comresearchgate.net The reaction's reliability has made it a cornerstone in combinatorial chemistry and drug discovery.

From a mechanistic standpoint, the isothiocyanate group is an excellent tool for studying reaction pathways. Its reactions often proceed through well-defined intermediates, and the kinetics can be readily monitored. nih.gov The electrophilic carbon atom is the primary site of nucleophilic attack, but the adjacent pi systems allow for more complex cycloaddition reactions. rsc.org The study of how substituents on the "R" group (in an R-N=C=S structure) influence the rate and outcome of these reactions provides valuable insight into electronic and steric effects in chemical reactivity. researchgate.net

Scope and Research Objectives for 2,4,6 Tribromophenyl Isothiocyanate Studies

Strategies from Primary Amines

The most common precursors for isothiocyanate synthesis are primary amines, owing to their wide commercial availability and structural diversity. chemrxiv.org The conversion of a primary amine, such as 2,4,6-tribromoaniline, to the corresponding isothiocyanate typically involves the introduction of a thiocarbonyl (C=S) group.

Desulfurization Approaches

A dominant strategy for synthesizing isothiocyanates from primary amines is the desulfurization of dithiocarbamate (B8719985) salts. chemrxiv.org This two-step approach is widely favored as it avoids the use of highly toxic and volatile reagents like thiophosgene (B130339). cbijournal.com The general process involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a stable dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur atom to yield the final isothiocyanate product. cbijournal.comnih.gov This method's popularity stems from its operational simplicity and the commercial availability of the necessary reagents. cbijournal.com

Reactions with Carbon Disulfide and Oxidants

The reaction of primary amines with carbon disulfide (CS₂) is a cornerstone of isothiocyanate synthesis. chemrxiv.org This method can often be performed as a one-pot process where the intermediate dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate without isolation. beilstein-journals.orgrsc.org The success of this conversion, especially for electron-deficient anilines like 2,4,6-tribromoaniline, depends heavily on the choice of the desulfurizing agent (oxidant) and reaction conditions.

Several effective desulfurizing agents have been identified:

Cyanuric Chloride (TCT): TCT has been proven to be an efficient reagent for the desulfurylation of dithiocarbamates. nih.gov The reaction can be conducted under aqueous conditions, where the amine reacts with CS₂ in the presence of a base like potassium carbonate, followed by the addition of TCT to yield the isothiocyanate. nih.govbeilstein-journals.org This method is advantageous for producing highly electron-deficient aromatic isothiocyanates. nih.gov

Sodium Persulfate (Na₂S₂O₈): A green and practical procedure utilizes sodium persulfate as the oxidant in water. rsc.org This one-pot method converts a diverse range of alkyl and aryl amines into isothiocyanates in satisfactory yields under basic conditions. rsc.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Boc₂O serves as a suitable desulfurizing agent, with the advantage that the by-products (CO₂, COS, tert-butanol) are volatile and easily removed. cbijournal.com

Visible-Light Photocatalysis: A modern, metal-free approach uses Rose Bengal as a photocatalyst under green LED light. organic-chemistry.org This mild method promotes the efficient conversion of amines and CS₂ to isothiocyanates, proceeding through a proposed pathway involving dithiocarbamate formation and single-electron transfer. organic-chemistry.org

| Amine Type | Desulfurizing Agent/System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Electron-Deficient Aryl Amines | Cyanuric Chloride (TCT) | K₂CO₃ | Water/DMF | Effective for electron-poor substrates. | nih.govbeilstein-journals.org |

| Aryl and Alkyl Amines | Sodium Persulfate (Na₂S₂O₈) | Base required | Water | Green, practical, one-pot procedure. | rsc.org |

| Aryl and Alkyl Amines | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534)/DMAP | - | Clean workup with volatile by-products. | cbijournal.com |

| Aryl and Alkyl Amines | Rose Bengal / Visible Light | DBU | Acetonitrile | Mild, metal-free, photocatalytic method. | organic-chemistry.org |

Utilization of Chlorothionoformates

An efficient synthesis of isothiocyanates from amines can be achieved using phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521). organic-chemistry.org This methodology offers two distinct pathways: a one-pot process and a two-step approach.

The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org

The two-step approach demonstrates greater versatility and is highly effective for synthesizing highly electron-deficient aryl and heterocyclic isothiocyanates, which are often challenging substrates. organic-chemistry.org This makes the two-step method especially suitable for the preparation of this compound from 2,4,6-tribromoaniline. In this process, the intermediate thiocarbamate is first synthesized and isolated before being deprotected with sodium hydroxide to yield the final product. chemrxiv.org

| Process | Substrate Suitability | Key Advantage | Reference |

|---|---|---|---|

| One-Pot | Alkyl and electron-rich aryl amines | Procedural simplicity and speed. | organic-chemistry.org |

| Two-Step | Alkyl, electron-rich, and highly electron-deficient aryl amines | High versatility and effectiveness for challenging substrates. | chemrxiv.orgorganic-chemistry.org |

Mechanochemical Synthesis Routes

Mechanochemical synthesis, typically involving ball milling, represents a greener and often solvent-free alternative to traditional solution-phase chemistry. This technique has been applied to the synthesis of isothiocyanates, usually as part of a one-pot reaction to form thioureas. nih.gov The process involves milling a primary amine with carbon disulfide and a solid base, such as potassium hydroxide, to generate an intermediate dithiocarbamate salt. nih.govresearchgate.net This intermediate can then be converted into the corresponding isothiocyanate in situ. nih.gov The use of ball milling can enhance reaction rates and yields, providing a rapid and efficient pathway for the synthesis. chemrxiv.orgnih.gov

Pathways from Non-Amine Nitrogen-Containing Precursors

While primary amines are the most common starting materials, alternative pathways from other nitrogen-containing functional groups have been developed, expanding the toolkit for isothiocyanate synthesis. chemrxiv.org

Isocyanide Sulfuration

A direct route to isothiocyanates involves the sulfuration of isocyanides (R-N≡C). nih.gov This method circumvents the use of amine precursors altogether. The reaction is typically achieved by treating an isocyanide with elemental sulfur. While this transformation can occur under thermal conditions, modern protocols have focused on developing more sustainable, catalyzed versions. nih.gov

A notable advancement is the use of tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as organocatalysts. nih.gov This approach allows the reaction to proceed efficiently with only catalytic amounts of the base under mild heating (e.g., 40 °C) in benign solvents. nih.gov This catalytic reaction is versatile, tolerates various functional groups, and provides moderate to high yields of isothiocyanates, making it a sustainable alternative to methods requiring toxic reagents like selenium or metal catalysts. nih.gov

| Isocyanide Substrate | Catalyst (mol%) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Various Aryl Isocyanides | DBU (2-5 mol%) | Cyrene™ or GBL | 40 °C | 34-95% | nih.gov |

| 2,6-Dimethylphenyl Isocyanide | DBU (5 mol%) | Cyrene™ | 40 °C | Excellent | nih.gov |

Other Functional Group Transformations

The most prevalent pathway to aryl isothiocyanates, including this compound, involves the transformation of a primary amine. This process is typically a two-step sequence initiated by the formation of a dithiocarbamate salt, which is then decomposed to yield the final isothiocyanate product.

The initial step involves reacting the primary amine, 2,4,6-tribromoaniline, with carbon disulfide (CS₂) in the presence of a base. The choice of base is critical, with inorganic bases like potassium carbonate (K₂CO₃) often preferred, particularly in aqueous systems, as they can lead to more soluble dithiocarbamate salts compared to sodium or ammonium (B1175870) salts. beilstein-journals.orgcbijournal.com The resulting dithiocarbamate salt is an intermediate that is often generated in situ before the subsequent transformation. organic-chemistry.orgnih.gov

The second step is the desulfurization of the dithiocarbamate salt. A variety of reagents have been developed for this purpose, moving away from historically used toxic compounds like thiophosgene. nih.gov Modern desulfurizing agents offer milder conditions and improved safety profiles. These include:

Tosyl Chloride (TsCl): This reagent facilitates the decomposition of in situ generated dithiocarbamate salts, producing isothiocyanates in high yields within a short timeframe. organic-chemistry.orgnih.gov

Cyanuric Chloride (TCT): As an affordable and effective desulfurylation reagent, TCT is suitable for converting dithiocarbamate intermediates to isothiocyanates, especially for electron-deficient aromatic amines. beilstein-journals.org

Di-tert-butyl dicarbonate (Boc₂O): Used with a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO), Boc₂O provides a clean conversion where most by-products are volatile, simplifying the workup process. cbijournal.comkiku.dk

Phenyl Chlorothionoformate: This reagent is effective for a broad range of amines. A two-step approach using this reagent is particularly versatile for synthesizing highly electron-deficient aryl isothiocyanates, a category that includes this compound. organic-chemistry.orgchemrxiv.org

Beyond the standard amine-to-isothiocyanate conversion, other functional groups can serve as precursors, expanding the synthetic toolkit:

Isocyanides: The direct sulfurization of isocyanides using elemental sulfur, often catalyzed by an amine base like DBU, presents an alternative route. mdpi.comnih.gov

Hydroximoyl Chlorides: This method offers a highly efficient transformation to both alkyl and aryl isothiocyanates, boasting nearly quantitative yields and simple workup procedures without the need for extensive purification. nih.gov

The following table summarizes various desulfurization agents used in the synthesis of aryl isothiocyanates from the corresponding dithiocarbamate salts.

| Desulfurizing Agent | Typical Substrates | Key Advantages | Reference |

| Tosyl Chloride (TsCl) | Alkyl and Aryl Amines | High yields, short reaction times. | organic-chemistry.orgnih.gov |

| Cyanuric Chloride (TCT) | Electron-deficient Arylamines | Economical, suitable for scale-up. | beilstein-journals.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Alkyl and Aryl Amines | Clean reaction with volatile byproducts. | cbijournal.comkiku.dk |

| Hydrogen Peroxide (H₂O₂) | Alkyl and Aryl Amines | Safe, high yields for non-chiral compounds. | nih.gov |

| Phenyl Chlorothionoformate | Electron-deficient Arylamines | Versatile two-step process for difficult substrates. | organic-chemistry.org |

| Carbon Tetrabromide | Alkyl and Aryl Amines | Mild, metal-free, one-pot process. | researchgate.net |

Advanced Synthetic Techniques and Yield Optimization

Optimizing the synthesis of this compound, an electron-deficient aryl isothiocyanate, involves the application of advanced synthetic methods and careful tuning of reaction parameters to maximize yield and purity.

Optimization of Reaction Conditions:

Solvent Choice: The solvent system is crucial, especially for electron-deficient substrates like 2,4,6-tribromoaniline. While many procedures use dichloromethane, aqueous conditions have been successfully developed. beilstein-journals.orgorganic-chemistry.org For particularly challenging substrates, the addition of a co-solvent like N,N-dimethylformamide (DMF) to an aqueous solution can be necessary to facilitate the formation of the dithiocarbamate salt. beilstein-journals.org

Base Selection: The choice of base significantly impacts the reaction. For the formation of dithiocarbamate salts in aqueous media, potassium carbonate (K₂CO₃) is often superior as it leads to a clear, soluble intermediate solution, which is crucial for the subsequent desulfurization step. beilstein-journals.orgcbijournal.com For other systems, organic bases like triethylamine (Et₃N) or the stronger base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to optimize yields. nih.govresearchgate.net

Temperature and Reagent Stoichiometry: Reaction parameters such as temperature and the amount of reagents are fine-tuned to balance reaction rate and selectivity. For electron-deficient arylamines, warming the reaction mixture during the dithiocarbamate formation can improve conversion, but excessive heat may lead to impurity formation. beilstein-journals.org Similarly, adjusting the equivalents of CS₂ and the desulfurizing agent is a key optimization strategy. beilstein-journals.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation represents a modern technique to accelerate the synthesis. Microwave-assisted reactions can significantly reduce reaction times from hours to minutes and often improve yields. nih.gov Optimization studies have shown that parameters like temperature and irradiation time can be precisely controlled to achieve high yields for both aliphatic and aromatic isothiocyanates. nih.govresearchgate.net

The table below outlines key optimization parameters and their effects on the synthesis of electron-deficient aryl isothiocyanates.

| Parameter | Condition/Reagent | Effect on Yield/Reaction | Reference |

| Technique | One-Pot Synthesis | Increases efficiency, reduces workup. | beilstein-journals.orgresearchgate.net |

| Microwave Irradiation | Drastically reduces reaction time, improves yield. | nih.gov | |

| Solvent | Aqueous K₂CO₃ / DMF | Improves solubility and conversion for electron-deficient amines. | beilstein-journals.org |

| Dichloromethane (DCM) | Common organic solvent for the reaction. | organic-chemistry.org | |

| Base | Potassium Carbonate (K₂CO₃) | Forms soluble dithiocarbamate salts in water. | beilstein-journals.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Stronger base, can improve yield over Et₃N. | nih.govresearchgate.net | |

| Catalyst | 4-(Dimethylaminopyridine) (DMAP) | Used with Boc₂O for clean desulfurization. | cbijournal.comkiku.dk |

Electrophilic Nature and Nucleophilic Attack Pathways

The core of this compound's reactivity lies in the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is susceptible to attack by various nucleophiles. The three bromine atoms on the phenyl ring are strongly electron-withdrawing, which intensifies the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles compared to non-halogenated or electron-rich aryl isothiocyanates. nih.gov

Isothiocyanates are recognized as weak electrophiles that readily react with nucleophiles such as amines, thiols, and water. nih.govwikipedia.org The general mechanism involves the nucleophilic attack on the central carbon of the -N=C=S group. wikipedia.org

Reactions with Amines: Thiourea (B124793) Formation Pathways

The reaction between an isothiocyanate and a primary or secondary amine is a classic and efficient method for the synthesis of substituted thioureas. nih.govorganic-chemistry.orgiwu.edu This reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product.

For this compound, the reaction with a primary amine (R-NH₂) would follow the pathway illustrated below:

General Reaction Scheme: Step 1: Nucleophilic Attack The amine nitrogen attacks the central carbon of the isothiocyanate. Step 2: Proton Transfer The proton from the amine nitrogen is transferred to the nitrogen of the isothiocyanate, resulting in the final thiourea product.

This pathway is highly efficient for producing both symmetrical and unsymmetrical thioureas and is influenced by the basicity and steric hindrance of the reacting amine. nih.gov The reaction rate can be affected by pH, with more alkaline conditions (pH 9-11) generally favoring the reaction with amines. researchgate.net

Hydroxide-Mediated Transformations

In aqueous alkaline environments, this compound is susceptible to hydroxide-mediated transformations. The hydroxide ion (OH⁻), a potent nucleophile, can attack the electrophilic carbon of the isothiocyanate. This reaction is essentially a hydrolysis process. srce.hr

The proposed mechanism involves the initial formation of an unstable thiocarbamate intermediate. This intermediate can then decompose through various pathways. A primary pathway leads to the formation of the corresponding amine, 2,4,6-tribromoaniline, and carbonyl sulfide (B99878) (which would further hydrolyze to carbonate and hydrogen sulfide). rsc.org Studies on other isothiocyanates have shown that decomposition is accelerated under alkaline conditions and at higher temperatures. dss.go.thacs.org The rate of hydrolysis is generally pseudo-first-order when the hydroxide concentration is constant. srce.hr In strongly acidic conditions, an alternative mechanism involving protonation of the isothiocyanate nitrogen followed by water attack can also occur. rsc.org

Conjugate Isothiocyanation Reactions

Conjugate isothiocyanation refers to the 1,4-addition of an isothiocyanate group to an α,β-unsaturated carbonyl compound (enone) or a similar Michael acceptor. A recent study has detailed the conjugate isothiocyanation of enones using trimethylsilyl (B98337) isothiocyanate. acs.org While this specific reaction has not been extensively documented for this compound itself, the general mechanism provides a framework for its potential reactivity.

The reaction is typically catalyzed by a Lewis acid and involves the activation of the enone. The isothiocyanate, acting as the nucleophile in this context (often delivered from a silylated reagent), then adds to the β-carbon of the activated enone. Subsequent workup yields the β-isothiocyanato carbonyl compound. The strong electron-withdrawing nature of the tribromophenyl group might influence the nucleophilicity of the isothiocyanate and its suitability for such reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. chemrxiv.orgresearchgate.net For isothiocyanates, computational studies can model the electronic structure, transition states, and reaction energy profiles, providing deep mechanistic insights. nih.govresearchgate.net

Studies have utilized DFT to assess the efficiency of various isothiocyanates in different reactions. nih.gov In the context of this compound, computational models can be used to:

Analyze Electrophilicity: Calculate the partial atomic charge on the isothiocyanate carbon to quantify its electrophilic character.

Model Nucleophilic Attack: Simulate the reaction pathway of nucleophiles like amines or hydroxide with the isothiocyanate group. This allows for the calculation of activation energy barriers and reaction thermodynamics, explaining the kinetics and feasibility of these transformations. nih.gov

Predict Reactivity: Compare the calculated energy profiles for this compound with other substituted isothiocyanates to understand the electronic influence of the tribromophenyl group on its reactivity.

For instance, computational docking studies have successfully modeled the interaction of electrophilic isothiocyanates with nucleophilic cysteine residues in enzyme active sites, confirming their mode of action as inhibitors. nih.gov

Stability and Degradation Mechanisms in Controlled Environments

The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. Isothiocyanates are known to be reactive and can degrade over time, especially in aqueous media. researchgate.net

Research on various isothiocyanates has established key degradation patterns:

Thermal Degradation: Heating in aqueous solutions can lead to decomposition. For example, allyl isothiocyanate shows increased degradation at higher temperatures, with the rate being pH-dependent. dss.go.thacs.org

pH Influence: Isothiocyanates are generally more stable in acidic solutions than in neutral or alkaline solutions. dss.go.thnih.gov In basic conditions, hydrolysis to the corresponding amine is a major degradation pathway. chemrxiv.org At neutral to basic pH, the formation of N,N'-disubstituted thioureas through self-reaction or reaction with the amine degradation product can also occur. chemrxiv.org

Structural Effects: Structure plays a critical role in reactivity. Electron-withdrawing groups, such as the three bromine atoms on the phenyl ring of this compound, are known to increase the reactivity and thus decrease the stability of the isothiocyanate. chemrxiv.org

The primary degradation products in aqueous environments are the corresponding amine (2,4,6-tribromoaniline) and N,N'-di(2,4,6-tribromophenyl)thiourea. chemrxiv.org In soil, both chemical and microbial degradation can occur, leading to various breakdown products. nih.govresearchgate.net

Below is a table summarizing the factors affecting the stability of isothiocyanates based on studies of related compounds.

Interactive Table: Factors Affecting Isothiocyanate Stability

| Factor | Effect on Stability | Primary Degradation Products | Reference |

|---|---|---|---|

| High Temperature (e.g., 100°C) | Decreases stability, accelerates degradation. | Amines, Thioureas, various volatile compounds. | dss.go.thacs.orgchemrxiv.org |

| Alkaline pH ( > 7) | Decreases stability, promotes hydrolysis and thiourea formation. | Amines, N,N'-disubstituted thioureas. | dss.go.thchemrxiv.orgnih.gov |

| Acidic pH ( < 7) | Increases stability relative to neutral/alkaline conditions. | Slower formation of hydrolysis products. | dss.go.thnih.gov |

| Electron-withdrawing groups | Decreases stability by increasing electrophilicity of the -NCS carbon. | Corresponding amines and thioureas. | chemrxiv.org |

| Presence of Nucleophiles (Water, Amines, Thiols) | Decreases stability via nucleophilic addition reactions. | Thioureas, Dithiocarbamates, Amines (from hydrolysis). | nih.govresearchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 2,4,6-Tribromophenyl (B11824935) isothiocyanate reveals several characteristic absorption bands that confirm its structure. The most diagnostic feature is the isothiocyanate (-N=C=S) functional group, which gives rise to a very strong and sharp absorption band from its asymmetric stretching vibration, typically observed in the range of 2050-2200 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and by in-ring C-C stretching vibrations which are visible in the 1400-1600 cm⁻¹ region. chemicalbook.com The heavy bromine atoms attached to the aromatic ring result in C-Br stretching vibrations that appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. The specific substitution pattern of the aromatic ring also influences the pattern of overtone bands between 1665-2000 cm⁻¹ and the out-of-plane (oop) C-H bending bands from 675-900 cm⁻¹. chemicalbook.com

Table 1: Characteristic FT-IR Absorption Bands for 2,4,6-Tribromophenyl isothiocyanate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2050 - 2200 | Asymmetric Stretch | Isothiocyanate (-N=C=S) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1400 - 1600 | C-C Stretch | Aromatic Ring |

| < 800 | C-Br Stretch | Bromo-Aryl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual protons and carbon atoms.

Due to the symmetrical substitution pattern of the 2,4,6-tribromophenyl group, the two protons at the C3 and C5 positions of the aromatic ring are chemically equivalent. Consequently, the ¹H NMR spectrum of this compound is expected to show a single, sharp signal (a singlet) in the aromatic region. The compound lacks any aliphatic protons. Based on data from analogous compounds like 2,4,6-tribromoaniline, this singlet is predicted to appear in the downfield region of the spectrum. spectrabase.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | Singlet | 2H | Aromatic C3-H, C5-H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments: the carbon atom attached to the isothiocyanate group (C1), the two carbons bearing bromine atoms (C2, C6), the two carbons bonded to hydrogen (C3, C5), and the carbon of the isothiocyanate group (-NCS).

A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the isothiocyanate carbon itself. chemicalbook.comnist.govnih.gov This carbon often appears as a very broad signal, or may be "near-silent" and difficult to detect. chemicalbook.comnist.govnih.gov This phenomenon is attributed to the quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the -NCS group. chemicalbook.comnist.govnih.gov The chemical shift for this carbon typically falls in the 120-140 ppm range. The aromatic carbons will appear at chemical shifts influenced by the strong deshielding effect of the bromine and isothiocyanate substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~135 - 145 | C1 (C-NCS) |

| ~130 - 140 | C3, C5 (C-H) |

| ~115 - 125 | C2, C4, C6 (C-Br) |

| ~120 - 140 (often broad) | -N=C=S |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

In GC-MS analysis, the compound is vaporized and separated from other components before being ionized and fragmented. The electron ionization (EI) mass spectrum of this compound provides definitive evidence of its identity. nist.gov The molecular ion peak (M⁺) is observed with a characteristic isotopic cluster pattern due to the presence of three bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in a series of peaks for the molecular ion.

The fragmentation pattern is also diagnostic. Common fragmentation pathways for aromatic isothiocyanates include the loss of the isothiocyanate group (-NCS) or cleavage of the bromine atoms. The base peak in the spectrum corresponds to the most stable fragment ion formed under the ionization conditions.

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound nist.gov

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

| 371 (cluster) | [C₇H₂Br₃NS]⁺ | Molecular Ion (M⁺) |

| 313 (cluster) | [C₇H₂Br₃N]⁺ | Loss of Sulfur |

| 292 (cluster) | [C₆H₂Br₃]⁺ | Loss of NCS group |

| 134 | [C₆H₂Br]⁺ | Loss of Br₂ and NCS |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of chemical compounds. While specific HPLC-MS application notes for this compound are not extensively detailed in the literature, the analysis of structurally related compounds, such as 2,4,6-Tribromophenol (B41969), provides a foundational methodology.

For instance, a reverse-phase (RP) HPLC method can be effectively used for the separation of halogenated phenols. sielc.com A typical setup would involve a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile, and water. sielc.com For compatibility with mass spectrometry detection, a volatile acid such as formic acid is substituted for non-volatile acids like phosphoric acid to facilitate ionization. sielc.com

The mass spectrometer detector allows for the determination of the mass-to-charge ratio (m/z) of the parent ion of this compound (C₇H₂Br₃NS), which has a molecular weight of approximately 371.87 g/mol , as well as its characteristic isotopic pattern resulting from the presence of three bromine atoms. nist.gov Further fragmentation in the mass spectrometer can yield structural information for unambiguous identification. In the analysis of similar iodophenol compounds, HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) has been shown to provide high sensitivity and low detection limits, a technique that could be adapted for brominated compounds. researchgate.netrsc.org

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC-MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, by utilizing columns with smaller particle sizes (typically sub-2 µm). This technique is particularly well-suited for the analysis of complex mixtures and trace-level detection.

A general method for the simultaneous analysis of various isothiocyanates has been developed using reversed-phase UHPLC with tandem mass spectrometry (MS/MS). nih.govwur.nl A key aspect of this method involves the derivatization of the isothiocyanate group with a reagent like N-acetyl-l-cysteine (NAC). nih.govwur.nl This derivatization enhances the ionization of the isothiocyanate, which is often necessary for sensitive detection by electrospray ionization (ESI) mass spectrometry. nih.gov The resulting derivative is then amenable to separation on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent, both typically containing a small percentage of formic acid to aid in protonation. nih.govwur.nl

The MS/MS detection would be set up in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the derivatized this compound are monitored. This approach provides excellent selectivity and sensitivity, with detection limits for various isothiocyanates reported in the low micromolar (μM) range. nih.govwur.nl

Table 1: General Parameters for UHPLC-MS/MS Analysis of Isothiocyanates Based on established methods for various isothiocyanates and related compounds.

| Parameter | Description | Reference |

| Chromatography System | UHPLC | nih.govwur.nl |

| Column | Reversed-Phase C18 | nih.govwur.nl |

| Mobile Phase A | Water with Formic Acid | nih.govwur.nl |

| Mobile Phase B | Acetonitrile with Formic Acid | nih.govwur.nl |

| Elution | Gradient | nih.govwur.nl |

| Derivatization Reagent | N-acetyl-l-cysteine (NAC) | nih.govwur.nl |

| Detection | ESI-MS/MS (Tandem Mass Spectrometry) | nih.govwur.nl |

| Ionization Mode | Typically positive or negative, depending on derivative | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly documented, extensive studies on closely related trihalogenated aromatic compounds, such as 2,4,6-triiodophenyl isocyanide and 2,4,6-tribromobenzonitrile, provide a robust framework for predicting its solid-state characteristics. nih.gov These analogues demonstrate how molecular symmetry and strong intermolecular forces, particularly halogen bonding, dictate the crystal packing. nih.gov

Crystal System and Space Group Analysis

Analysis of analogous compounds like 2,4,6-triiodophenyl isocyanide reveals a high degree of symmetry. nih.gov These molecules often crystallize in systems where the molecule lies across crystallographic mirror planes and twofold axes, imposing a C₂ᵥ symmetry. nih.gov This indicates that the molecule is essentially planar. Given the structural similarities, this compound is expected to adopt a crystal system that accommodates its planar shape and potential for high symmetry, such as an orthorhombic system. The space group would reflect the specific symmetry elements present in the unit cell, which are determined by the packing arrangement of the molecules.

Table 2: Crystallographic Data for an Analogous Compound: 2,4,6-Triiodophenyl Isocyanide

| Parameter | Value | Reference |

| Symmetry | Molecule lies across two mirror planes and a twofold axis | nih.gov |

| Point Group | C₂ᵥ (crystallographically imposed) | nih.gov |

| Molecular Shape | Planar | nih.gov |

Molecular Conformation and Torsion Angle Analysis

The conformation of this compound is expected to be largely planar, a feature observed in related trihalogenated benzene (B151609) derivatives. nih.gov The phenyl ring itself is planar, and the bulky bromine atoms and the isothiocyanate group would lie in or very close to this plane.

Table 3: Expected Molecular Geometry for this compound

| Parameter | Expected Value | Reference |

| Molecular Shape | Largely Planar | nih.gov |

| C-N=C Bond Angle | ~165° | wikipedia.org |

| N=C=S Bond Angle | ~180° | wikipedia.org |

| Aryl C-C-C Bond Angles | ~120° | nih.gov |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by strong and directional intermolecular interactions, primarily halogen bonding and π-π stacking. In the crystal structures of analogous 2,4,6-trihalobenzonitriles, the dominant interactions involve short contacts between the nitrogen atom of the cyano group and the ortho-halogen atoms of an adjacent molecule (CN⋯X, where X = Br, I). nih.gov

By analogy, it is highly probable that the crystal structure of this compound would feature similar short contacts, such as Br···N or Br···S interactions. These interactions are highly directional and would lead to the formation of extended supramolecular architectures, such as ribbons or planar sheets. nih.gov The packing of these sheets is also a critical feature; related compounds exhibit centric stacking, where adjacent sheets are related by an inversion center, a mode that could be anticipated for this compound as well. nih.gov The strength of these halogen-based interactions generally increases with the polarizability of the halogen atom, making the bromine-driven interactions significant structure-directing forces. nih.gov

Theoretical and Computational Chemistry Studies of 2,4,6 Tribromophenyl Isothiocyanate

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This is typically achieved using quantum chemical calculation methods like Density Functional Theory (DFT). These calculations solve approximations of the Schrödinger equation to find the lowest energy structure, which corresponds to the most stable conformation of the molecule.

For 2,4,6-tribromophenyl (B11824935) isothiocyanate, this process would involve defining an initial structure and then allowing a computational software package (like Gaussian) to iteratively adjust the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides fundamental information about the molecule's shape and steric properties.

Electronic Structure Analysis

Once the geometry is optimized, further calculations are performed to analyze the electronic structure, which governs the molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Theory and Energy GapsFrontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. oecd.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. oecd.org Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov For 2,4,6-tribromophenyl isothiocyanate, the presence of the electron-withdrawing bromine atoms and the isothiocyanate group would significantly influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule.researchgate.netIt is a valuable tool for predicting how a molecule will interact with other molecules, particularly in electrophilic and nucleophilic reactions.researchgate.netThe MEP map is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.researchgate.net

For this compound, one would expect regions of negative potential to be located around the nitrogen and sulfur atoms of the isothiocyanate group due to their lone pairs of electrons. Regions of positive potential might be found near the hydrogen atoms and potentially on the carbon atom of the isothiocyanate group.

Chemical Reactivity Descriptors

From the calculated electronic properties, several chemical reactivity descriptors can be derived to quantify the reactivity of a molecule.

Ionization Potential and Electron AffinityThe ionization potential (I) is the energy required to remove an electron from a molecule, and the electron affinity (A) is the energy released when an electron is added. Within the framework of DFT, these can be approximated using the energies of the frontier orbitals (Koopmans' theorem):

I ≈ -EHOMO

A ≈ -ELUMO

These values provide a quantitative measure of a molecule's ability to donate or accept an electron, respectively. nih.gov

Chemical Hardness and SoftnessChemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution.nih.govA "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive.oecd.orgnih.govThese descriptors are calculated as follows:

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

S = 1 / η

These global reactivity descriptors are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Thermochemical Parameter Derivations and Reactivity Predictions

Thermochemical parameters and reactivity descriptors are fundamental to predicting the behavior of a chemical compound in various environments. Computational methods are routinely used to derive these values, which include standard enthalpy of formation, Gibbs free energy, and electronic properties that govern reactivity.

For this compound, computational analysis would be expected to reveal a molecule with significant electrophilic character. The isothiocyanate (–N=C=S) group is known to be a potent electrophile, susceptible to nucleophilic attack at the central carbon atom. This reactivity is a hallmark of isothiocyanates and is central to their use in synthetic chemistry and their biological activity. nih.govnih.gov The presence of three electron-withdrawing bromine atoms on the phenyl ring would further enhance the electrophilicity of the isothiocyanate carbon and influence the electronic landscape of the aromatic system.

A frontier molecular orbital (FMO) analysis would likely identify the Lowest Unoccupied Molecular Orbital (LUMO) centered on the N=C=S group, confirming it as the primary site for nucleophilic attack. The distribution of electrostatic potential on the molecular surface would highlight the electron-deficient nature of the isothiocyanate carbon.

While specific thermochemical data for this compound are not available in published research, the following table illustrates the types of parameters that would be calculated in a typical computational study.

| Thermochemical Parameter | Predicted Significance for this compound |

| Standard Enthalpy of Formation (ΔHf°) | Would indicate the relative stability of the molecule compared to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Would determine the spontaneity of the molecule's formation from its elements under standard conditions. |

| Dipole Moment | The asymmetrical arrangement of the isothiocyanate group and bromine atoms would result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Frontier Molecular Orbital Gap (HOMO-LUMO Gap) | A relatively small energy gap would be expected, suggesting high chemical reactivity, a common feature for isothiocyanates. researchgate.net |

Reactivity predictions would focus on its reactions with nucleophiles, a characteristic reaction for isothiocyanates leading to the formation of dithiocarbamates. beilstein-journals.orgorganic-chemistry.org The tribromo-substituted phenyl ring could also participate in reactions, although the sterically hindered and electron-deficient nature of the ring would likely make aromatic substitution reactions challenging.

Noncovalent Interactions and Molecular Complexation Studies

Noncovalent interactions are crucial in determining the solid-state structure (crystal packing) and how a molecule interacts with other molecules, such as solvents or biological macromolecules. For this compound, several types of noncovalent interactions would be anticipated and could be studied via computational methods.

The prominent bromine atoms make the molecule a potential candidate for halogen bonding . This is a noncovalent interaction where a halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile. nih.govnih.govresearchgate.net In a crystal lattice, these bromine atoms could interact with the electron-rich sulfur or nitrogen atoms of neighboring molecules, influencing the crystal packing.

Furthermore, the aromatic phenyl ring can participate in π-stacking interactions with other aromatic systems. The isothiocyanate group itself, with its sulfur and nitrogen atoms, can act as a hydrogen bond acceptor.

Studies on molecular complexation would explore how this compound interacts with other chemical species. For instance, its complexation with metal ions or its binding within the active site of an enzyme could be modeled. nih.gov Computational docking studies on other isothiocyanates have been used to predict their interactions with protein targets. nih.gov Similar studies for this compound could elucidate potential biological activities.

The types of noncovalent interactions expected for this molecule are summarized in the table below.

| Type of Interaction | Potential Role in this compound |

| Halogen Bonding | The three bromine atoms could act as halogen bond donors, interacting with Lewis bases. nih.govnih.gov |

| π-π Stacking | The phenyl ring can engage in stacking interactions with other aromatic moieties. |

| Hydrogen Bonding | The sulfur and nitrogen atoms of the isothiocyanate group can act as hydrogen bond acceptors. |

| Van der Waals Forces | These general attractive and repulsive forces would contribute to the overall stability of molecular complexes and the crystal structure. researchgate.net |

In Vitro Mechanistic Studies of Isothiocyanate Biological Activity Relevant to 2,4,6 Tribromophenyl Isothiocyanate Class

Modulation of Biotransformation Enzyme Systems

Isothiocyanates are recognized for their significant impact on enzyme systems responsible for metabolizing foreign compounds (xenobiotics). This modulation involves a dual action: the inhibition of Phase I enzymes and the induction of Phase II enzymes, collectively altering the metabolic fate of various substances within the cell.

Inhibition of Phase I Enzymes (e.g., Cytochrome P450)

Phase I biotransformation enzymes, particularly the cytochrome P450 (CYP) superfamily, are primary targets of many isothiocyanates. nih.gov These enzymes typically introduce or expose functional groups on xenobiotics, a process that can sometimes lead to the activation of pro-carcinogens. Isothiocyanates have been shown to inhibit various CYP isoforms, thereby potentially blocking the metabolic activation of harmful substances. nih.gov

Research using microsomes from cells expressing specific human CYP isoforms has detailed these inhibitory effects. For instance, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit a wide array of CYPs through different mechanisms. nih.gov It acts as a competitive inhibitor for CYP1A2 and CYP2A6, a potent noncompetitive inhibitor for CYP2B6, CYP2C9, and CYP2C19, and shows mixed-type inhibition for CYP3A4. nih.gov Furthermore, PEITC can act as a mechanism-based inactivator of CYP2E1, meaning it is converted by the enzyme into a reactive form that then irreversibly binds to and inactivates it. nih.gov Similarly, allyl isothiocyanate (AITC) has been found to reduce the catalytic activity and expression of CYP2C9 in HepaRG cells. nih.gov

The structural characteristics of the isothiocyanate can influence its effect. In primary cultures of rat hepatocytes, aromatic ITCs like phenethyl isothiocyanate were found to increase the transcription of CYP1A1 and CYP1A2, whereas aliphatic ITCs decreased their transcription. nih.gov However, all tested ITCs caused a significant transcriptional repression of CYP3A2. nih.gov

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC) This table is based on data from in vitro studies using microsomes from baculovirus-infected insect cells expressing specific human CYP isoforms.

| CYP Isoform | Type of Inhibition | Inhibition Constant (Kᵢ) in µM |

| CYP1A2 | Competitive | 4.5 |

| CYP2A6 | Competitive | 18.2 |

| CYP2B6 | Noncompetitive | 1.5 |

| CYP2C9 | Noncompetitive | 6.5 |

| CYP2C19 | Noncompetitive | 12.0 |

| CYP2D6 | Noncompetitive | 28.4 |

| CYP2E1 | Noncompetitive | 21.5 |

| CYP3A4 | Mixed | 34.0 (competitive), 63.8 (noncompetitive) |

| Data sourced from a study by Nakajima et al., published in Chemical Research in Toxicology. nih.gov |

Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-transferases, Nrf2 Pathway Activation)

A hallmark of isothiocyanate activity is the robust induction of Phase II detoxification enzymes. nih.gov These enzymes, which include Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase (NQO1), and heme oxygenase-1 (HO-1), typically conjugate xenobiotics with endogenous molecules, increasing their water solubility and facilitating their excretion from the cell. nih.govbiorxiv.org This induction is a critical cellular defense mechanism against oxidative or xenobiotic stress. nih.gov

The primary mechanism governing this induction is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. nih.gov Upon exposure to inducers like isothiocyanates, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of Phase II and antioxidant enzymes. biorxiv.orgnih.gov In vitro studies have confirmed that treatment with various aliphatic and aromatic isothiocyanates leads to the translocation of Nrf2 protein from the cytosol to the nucleus in rat hepatocytes. nih.gov This activation results in the significant up-regulation of enzymes like NQO1 and HO-1 at the transcriptional, protein, and/or activity levels. nih.gov

Cell Cycle Regulation Mechanisms in Research Models

Uncontrolled cell proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle. researchgate.net Isothiocyanates have been shown in various research models to interfere with this process by causing a halt in the cell cycle at specific checkpoints. nih.govnih.gov

Induction of Cell Cycle Arrest at Specific Phases

In vitro studies have consistently demonstrated that isothiocyanates can induce cell cycle arrest, preventing cells from progressing to the next phase of division. nih.govnih.gov A common finding is the arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov For example, a study involving six different dietary isothiocyanates found that all induced a time- and dose-dependent G2/M arrest in HL-60 human promyelocytic leukemia cells. nih.gov

The molecular mechanisms underlying this arrest often involve the modulation of key cell cycle regulatory proteins. The progression through the cell cycle is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). mdpi.com Research on the isothiocyanate 4-(methylthio)butylisothiocyanate (MTBITC) in Jurkat T-leukemia cells revealed that the observed increase in the proportion of cells in the G2 phase was associated with a decrease in the protein expression of cyclin B1. nih.gov In another study, benzyl (B1604629) isothiocyanate (BITC) was found to alter the expression of numerous genes associated with cell cycle regulation in human brain glioblastoma cells, including the upregulation of the DNA-damage-inducible gene GADD45A. nih.gov

Apoptotic Pathway Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many isothiocyanates are potent inducers of apoptosis in various cancer cell models, a key mechanism contributing to their biological activity. researchgate.netnih.gov

Mitochondrial-Dependent Apoptosis Pathways

The intrinsic, or mitochondrial-dependent, pathway of apoptosis is a major target of isothiocyanates. nih.govnih.gov This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govmdpi.com

Studies have shown that isothiocyanates can shift the balance in favor of apoptosis by altering the expression of these proteins. nih.govmdpi.com For instance, PEITC treatment of breast cancer cells led to a decreased expression of Bcl-2 and an increased expression of Bax. mdpi.com Similarly, MTBITC induced apoptosis in Jurkat cells through an increase in p53 and Bax protein expression. nih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, a critical step in the apoptotic cascade. nih.govnih.gov This permeabilization results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. nih.govmdpi.com Cytosolic cytochrome c then triggers the activation of a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell and execute the apoptotic program. mdpi.comnih.gov

Table 2: In Vitro Effects of Various Isothiocyanates on Cell Cycle and Apoptosis This table summarizes findings from several in vitro studies on different cell lines.

| Isothiocyanate (ITC) | Cell Line(s) | Key Mechanistic Finding | Associated Molecular Changes |

| Allyl-ITC (AITC), Benzyl-ITC (BITC), Phenethyl-ITC (PEITC), Sulforaphane (B1684495) (SFN) | HL-60 (Leukemia) | G2/M Phase Arrest & Apoptosis | Dissipation of mitochondrial potential. nih.gov |

| 4-(Methylthio)butylisothiocyanate (MTBITC) | Jurkat (T-Leukemia) | G2/M Phase Arrest & Apoptosis | Decreased cyclin B1 expression; Increased p53 and Bax expression. nih.gov |

| Benzyl-ITC (BITC) | GBM 8401 (Glioblastoma) | Apoptosis & Cell Cycle Regulation | Upregulation of DNA-damage-inducible genes (DDIT3, GADD45A). nih.gov |

| Phenethyl-ITC (PEITC) | MCF-7, MDA-MB-231 (Breast Cancer) | Mitochondrial-Dependent Apoptosis | Decreased Bcl-2; Increased Bax, Caspase-9, Caspase-3; Release of cytochrome c. mdpi.com |

Caspase-Mediated Apoptosis Mechanisms

Isothiocyanates (ITCs) are recognized for their capacity to induce apoptosis, or programmed cell death, in transformed and cancerous cells, a mechanism that is often mediated by caspases. nih.gov In vitro studies have demonstrated that various ITCs trigger apoptosis in a time- and dose-dependent manner. nih.gov This process is frequently linked to the activation of caspase-3/CPP32-like proteases. nih.gov

The induction of apoptosis by ITCs appears to be a key component of their chemopreventive functions. nih.gov The mechanism involves the stimulation of proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a process that typically follows the activation of caspase activity and precedes the fragmentation of DNA. nih.gov The critical role of caspase-3 in this pathway is highlighted by findings that pretreatment of cells with a potent caspase-3 inhibitor, acetyl-Asp-Glu-Val-Asp-aldehyde, effectively blocks ITC-induced caspase-3-like activity and subsequent apoptosis. nih.gov This suggests that the apoptotic activity of ITCs is largely dependent on a caspase-3-driven mechanism. nih.gov Furthermore, research indicates that the sensitivity of transformed cells to ITCs is partly determined by the levels of Topoisomerase IIα, and ITCs can stimulate the formation of Topoisomerase IIα-DNA covalent adducts, which may contribute to the induction of apoptosis. nih.gov

| Isothiocyanate Studied | Cell Line | Key Findings on Caspase-Mediated Apoptosis | Reference |

| Phenethyl isothiocyanate (PEITC) | HeLa | Induces apoptosis and caspase-3/CPP32-like activity. | nih.gov |

| Phenylmethyl isothiocyanate | HeLa | Induces apoptosis and caspase-3/CPP32-like activity. | nih.gov |

| Phenylbutyl isothiocyanate | HeLa | Induces apoptosis and caspase-3/CPP32-like activity. | nih.gov |

| Phenylhexyl isothiocyanate | HeLa | Induces apoptosis and caspase-3/CPP32-like activity. | nih.gov |

Signaling Pathway Interactions

The biological activity of isothiocyanates is deeply rooted in their ability to modulate critical cellular signaling pathways that govern cell proliferation, inflammation, and survival.

Influence on MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is significantly influenced by ITCs. In vitro studies show that ITCs can activate specific MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK), while not affecting others like p38 MAPK. aacrjournals.org This activation of ERK and JNK by ITCs is linked to the induction of apoptosis and the expression of phase II detoxifying enzymes. aacrjournals.orguea.ac.uk

For instance, phenethyl isothiocyanate (PEITC) has been shown to strongly elevate the phosphorylation of both ERK1/2 and JNK1/2 in PC-3 prostate cancer cells. aacrjournals.org This activation of MAPK pathways is believed to subsequently induce the activation of Nrf2, a transcription factor that regulates antioxidant response element (ARE)-containing genes. aacrjournals.org Further in vitro kinase assays have confirmed that activated ERK2 and JNK1 can directly phosphorylate the Nrf2 protein. aacrjournals.org The modulation of these signaling pathways appears to differ among individual ITCs, which may account for the complexity of their chemopreventive mechanisms. aacrjournals.orguea.ac.uk The inhibition of the MAPK pathway has also been implicated in the anti-metastatic activities of benzyl isothiocyanate (BITC) in hepatoma cells. mdpi.com

Regulation of NF-κB and Other Inflammatory Pathways

Isothiocyanates have demonstrated potent anti-inflammatory properties, primarily through the attenuation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that regulates genes involved in inflammation and cell survival. nih.gov Agents that can inhibit NF-κB transcriptional activity are considered to have therapeutic and chemopreventive value. nih.gov

In vitro studies have shown that ITCs suppress the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity. nih.gov This suppression of NF-κB leads to the reduced expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov For example, allyl isothiocyanate (AITC) has been shown to attenuate the NF-κB signaling pathway in liver cells. nih.gov Similarly, various synthetic ITCs have demonstrated stronger NF-κB inhibition compared to the naturally occurring PEITC. nih.gov

Impact on AP1 and MYC Signaling

The activator protein-1 (AP-1) transcription factor is another target of isothiocyanates in their anti-cancer activity. In vitro studies have shown that ITCs such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) can suppress the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor invasion and metastasis, by inhibiting AP-1. nih.govgreenmedinfo.com This inhibition occurs via the suppression of the FAK/ERK and FAK/Akt signaling pathways, which in turn prevents the translocation of c-Fos, a component of the AP-1 complex. nih.gov

The impact of ITCs on MYC signaling is less direct but significant. The MYC oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer. nih.gov While direct modulation by ITCs is not extensively documented, their influence on pathways that interact with MYC is notable. For example, the FOXO1 transcription factor is known to inhibit MYC signaling, and FOXO proteins play a crucial role in regulating lymphocyte function. nih.gov The interplay between ITCs and pathways like PI3K/Akt, which negatively regulates FOXO3a, suggests an indirect mechanism for influencing MYC function. nih.gov

Angiogenesis and Metastasis Inhibition in In Vitro Systems

Isothiocyanates have been shown to inhibit angiogenesis and metastasis, which are crucial processes for tumor growth and spread. nih.gov In vitro studies provide substantial evidence for these anti-angiogenic and anti-metastatic effects.

Phenethyl isothiocyanate (PEITC) has been observed to decrease the survival of human umbilical vein endothelial cells (HUVEC) in a concentration- and time-dependent manner. nih.govaacrjournals.orgissuu.com It also significantly inhibits the formation of capillary-like tube structures and the migration of HUVECs, both of which are critical steps in neovascularization. nih.govaacrjournals.orgissuu.com This inhibition is associated with the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of its receptor, VEGF receptor 2. nih.govaacrjournals.org Allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC) also inhibit endothelial cell migration, invasion, and tube formation. nih.gov

The anti-metastatic effects of ITCs are often linked to the inhibition of matrix metalloproteinases (MMPs). nih.gov ITCs, particularly PEITC, have been shown to suppress the activity of MMP-9, which plays a critical role in the degradation of the extracellular matrix during tumor invasion. nih.govgreenmedinfo.com This effect is achieved by blocking signaling pathways like FAK/ERK and FAK/Akt that lead to the activation of transcription factors NF-κB and AP-1, which regulate MMP-9 expression. nih.gov

| Isothiocyanate | In Vitro Model | Observed Effect | Mechanism | Reference |

| Phenethyl isothiocyanate (PEITC) | HUVEC, PC-3 cells | Inhibition of angiogenesis and migration. | Suppression of VEGF, downregulation of VEGF-R2, inactivation of Akt. | nih.govaacrjournals.orgissuu.com |

| Allyl isothiocyanate (AITC) | HUVEC, B16F-10 cells | Inhibition of endothelial cell proliferation, migration, invasion, and tube formation. | Downregulation of VEGF and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |

| Phenyl isothiocyanate (PITC) | HUVEC, B16F-10 cells | Inhibition of endothelial cell proliferation, migration, invasion, and tube formation. | Downregulation of VEGF and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |

| Benzyl isothiocyanate (BITC) | U20S, A549 cells | Suppression of MMP-9 activity and cancer cell invasion. | Inhibition of NF-κB and AP-1 via suppression of FAK/ERK and FAK/Akt pathways. | nih.gov |

| Sulforaphane (SFN) | U20S, A549 cells | Suppression of MMP-9 activity and cancer cell invasion. | Inhibition of NF-κB and AP-1 via suppression of FAK/ERK and FAK/Akt pathways. | nih.gov |

Epigenetic Modulations

A growing body of evidence indicates that isothiocyanates exert their biological effects, including cancer prevention, through the modulation of epigenetic processes. nih.govnih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are reversible changes that regulate gene expression without altering the DNA sequence itself. nih.govresearchgate.net

In vitro studies have highlighted that ITCs can influence the epigenetic machinery by regulating the expression and activity of DNA methyltransferases (DNMTs) and histone-modifying enzymes. nih.gov This modulation can lead to changes in gene expression patterns, including the re-expression of tumor suppressor genes that have been silenced in cancer cells. researchgate.net The ability of ITCs to act as "epigenetic modifiers" is considered a logical mechanism for their chemopreventive activity. nih.gov These epigenetic effects are multifaceted and contribute to the anti-proliferative, pro-apoptotic, and anti-inflammatory activities of this class of compounds. nih.gov

Antioxidant Action Mechanisms in Cellular Environments

Isothiocyanates are recognized for their antioxidant properties, which are exerted through multiple mechanisms within a cellular context. These mechanisms include the direct scavenging of reactive oxygen species and the modulation of the cellular oxidative stress response.

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause damage to cellular components such as DNA, proteins, and lipids if their levels become excessive. Some isothiocyanates have been shown to possess direct ROS scavenging capabilities.

Beyond direct scavenging, a more significant antioxidant mechanism of isothiocyanates is their ability to modulate the cellular oxidative stress response. nih.gov This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant and phase II detoxification enzyme genes, upregulating their expression. nih.gov These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances. nih.govnih.gov

For example, the natural bromophenol bis (2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE), while not an isothiocyanate, has been shown to protect skin cells from oxidative damage by activating the Nrf2 pathway, demonstrating the importance of this pathway in cellular defense against oxidative stress. nih.gov The isothiocyanate 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) has also been identified as a potent activator of the Nrf2/ARE-dependent detoxification pathway. nih.gov

Table 2: Modulation of Oxidative Stress Response by Isothiocyanate-Related Compounds

| Compound | Cell/Animal Model | Observed Effect |

|---|---|---|

| 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Animal experiments | Potent activator of the Nrf2/ARE-dependent detoxification pathway. nih.gov |

Chemical Applications and Material Science Potential

Utilization as a Synthetic Intermediate for Novel Compounds

The isothiocyanate functional group (-N=C=S) is a powerful electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its utility as a synthetic intermediate for creating a diverse array of novel compounds.

Isothiocyanates are well-established precursors for the synthesis of heterocycles that contain both sulfur and nitrogen atoms. The extended π electron system and the high electrophilicity of the central carbon atom make them ideal starting points for cyclization reactions. The reactivity of isothiocyanates enables the diversity-oriented synthesis of various N-heterocycles. nih.gov For instance, isothiocyanate intermediates can be used to construct heterocycles such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines through controlled reaction pathways. nih.gov The general strategy involves the reaction of the isothiocyanate with a molecule containing at least two nucleophilic centers, leading to an initial addition reaction followed by an intramolecular cyclization to form the heterocyclic ring. The versatility of this approach allows for the creation of a wide range of heterocyclic systems, which are significant scaffolds in medicinal chemistry. arkat-usa.orgwikipedia.org

One of the most prominent applications of isothiocyanates is in the synthesis of thiourea (B124793) derivatives. The reaction of an isothiocyanate with a primary or secondary amine leads to the formation of a thiourea linkage. Specifically, 2,4,6-tribromophenyl (B11824935) isothiocyanate can react with various amines to produce N-(2,4,6-tribromophenyl)thioureas.

Furthermore, when the amine is part of an acyl or aroyl structure (e.g., an amide or a related compound), the resulting products are acyl or aroylthiourea derivatives. These compounds are synthesized through the nucleophilic addition of an amine or acid hydrazide to an isothiocyanate. arkat-usa.org The general synthetic route involves the condensation of an acid chloride with a thiocyanate (B1210189) salt (like ammonium (B1175870) or potassium thiocyanate) to generate an acyl isothiocyanate in situ. wiley-vch.deresearchgate.net This reactive intermediate is not isolated but is immediately treated with an appropriate amine to yield the target acylthiourea derivative. wiley-vch.deresearchgate.net This method has been successfully used to create a variety of N-acyl thiourea derivatives, including those containing heterocyclic rings. wiley-vch.dersc.org These thiourea derivatives are of significant interest due to their wide range of biological activities and their ability to act as ligands for metal complexes. arkat-usa.orgchemrxiv.org

Advanced Applications in Molecular Modifications

The reactivity of the isothiocyanate group also allows for its use in the targeted modification of biomolecules, providing advanced tools for biochemical and analytical studies.

Aryl isothiocyanates are used as reagents for the chemical modification of peptides to aid in their structural analysis, particularly by mass spectrometry. The isothiocyanate group reacts readily with the N-terminal amino group of a peptide or the side-chain amino group of lysine (B10760008) residues under mild conditions to form a stable thiourea linkage. nih.gov This process, known as derivatization or tagging, is a key step in techniques like Edman degradation for peptide sequencing. chemrxiv.org

In the context of mass spectrometry, tagging a peptide with a specific isothiocyanate can enhance ionization efficiency or direct fragmentation pathways. For example, modifying peptides with iodophenyl isothiocyanate has been shown to facilitate structural characterization using radical-directed dissociation (RDD), a powerful mass spectrometry technique. rsc.orgresearchgate.net The tag helps in differentiating isomeric amino acids within a peptide sequence. rsc.orgresearchgate.net Similarly, using a charged tag like 4-sulfophenyl isothiocyanate (SPITC) introduces a fixed negative charge at the N-terminus of a peptide. sigmaaldrich.com This derivatization simplifies the resulting fragmentation spectra, making sequence determination more straightforward. sigmaaldrich.com While not specifically documented for the 2,4,6-tribromo derivative, the underlying chemical principle makes it a candidate for similar applications where a heavy, halogenated tag could provide a unique mass signature for analytical purposes.

Potential in Carbon Dioxide Capture Materials (Theoretical Basis)

While direct experimental evidence for the use of 2,4,6-tribromophenyl isothiocyanate in CO2 capture is not established, a theoretical basis for its potential can be proposed based on the chemistry of sulfur-containing compounds and CO2. Current CO2 capture technologies often rely on reversible chemical reactions, frequently using amine-based solvents. whiterose.ac.ukmdpi.com

The potential role of sulfur compounds is an area of active research. Theoretical studies have shown that some sulfur-containing compounds, such as benzyl-disulfides, can offer a thermoneutral pathway for the reversible binding of CO2. nih.gov Furthermore, research into ionic liquids has demonstrated that the thiocyanate anion (SCN⁻) can be a primary driver of CO2 capture. researchgate.net Given that the isothiocyanate group (-N=C=S) is an electrophile, it could theoretically react with a nucleophilic CO2-adduct formed by a primary capture agent (like an amine). This would constitute a secondary reaction, potentially stabilizing the captured CO2. Alternatively, the sulfur atom in the isothiocyanate could itself participate in interactions with CO2 under specific conditions, although this is more speculative. The development of new capture systems remains a critical goal, and exploring the reactivity of compounds like this compound could offer new avenues for designing capture materials. mdpi.com

Role in Advanced Materials Synthesis as a Building Block

The structure of this compound makes it a potentially valuable building block for the synthesis of advanced materials, particularly functional polymers. rsc.org Sulfur-containing polymers are known for a range of desirable properties, including high refractive indices, thermal stability, and metal ion coordination capabilities. wiley-vch.dersc.org